molecular formula C22H23FN2O2 B12192139 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide

Cat. No.: B12192139
M. Wt: 366.4 g/mol
InChI Key: JBLMWGNQJJQDNU-UHFFFAOYSA-N
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Description

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenoxy, ethylamino, and naphthalen-2-yl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with an amine, such as ethylamine, to produce 2-(2-fluorophenoxy)ethylamine. The final step involves the acylation of this amine with N-[1-(naphthalen-2-yl)ethyl]acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-chlorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide
  • 2-{[2-(2-bromophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide
  • 2-{[2-(2-methylphenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylamino]-N-(1-naphthalen-2-ylethyl)acetamide

InChI

InChI=1S/C22H23FN2O2/c1-16(18-11-10-17-6-2-3-7-19(17)14-18)25-22(26)15-24-12-13-27-21-9-5-4-8-20(21)23/h2-11,14,16,24H,12-13,15H2,1H3,(H,25,26)

InChI Key

JBLMWGNQJJQDNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CNCCOC3=CC=CC=C3F

Origin of Product

United States

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